1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-Methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative characterized by a methyl group at the 1-position and a 4-nitrophenyl-substituted piperazine moiety at the 4-position. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds resembling purine bases, enabling interactions with ATP-binding sites in kinases and other enzymes . This compound is of interest in medicinal chemistry for targeting receptor tyrosine kinases (RTKs) and other enzymes implicated in cancer and metabolic disorders .
Properties
IUPAC Name |
1-methyl-4-[4-(4-nitrophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-20-15-14(10-19-20)16(18-11-17-15)22-8-6-21(7-9-22)12-2-4-13(5-3-12)23(24)25/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOERFKZYVYJOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common synthetic route starts with the preparation of 1-methylpiperazine and 4-fluoronitrobenzene. These intermediates undergo a nucleophilic substitution reaction to form 1-methyl-4-(4-nitrophenyl)piperazine. This intermediate is then reacted with appropriate pyrazolo[3,4-d]pyrimidine derivatives under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes. For instance, as an EGFR tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent signaling pathways that promote cell proliferation. This inhibition can lead to reduced tumor growth in cancer .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Piperazine Moieties
The piperazine ring in pyrazolopyrimidines is critical for modulating receptor selectivity and potency. Below is a comparison of key analogs:
Key Findings :
- Nitro vs. Methyl Groups : The nitro group in the target compound enhances binding to kinases (e.g., EGFR) compared to methyl-substituted analogs, which may favor G-protein-coupled receptors (GPR35/GPR55) .
- Bulkier Substituents : Bulky groups like benzhydryl reduce solubility but improve blood-brain barrier penetration .
Pyrazolopyrimidine Core Modifications
Modifications to the pyrazolo[3,4-d]pyrimidine core influence potency and selectivity:
Key Findings :
Pharmacological and Biochemical Comparisons
Kinase Inhibition Profiles
The target compound and analogs exhibit varied kinase inhibition:
Key Findings :
- Nitro Group Impact : The nitro group in the target compound may reduce selectivity but improve potency against multiple RTKs compared to morpholine-containing analogs .
- S6K1 Specificity : F108’s benzimidazole-piperidine substituent confers >10-fold selectivity for S6K1 over EGFR .
Anticancer Activity
In vitro cytotoxicity data highlight substituent-dependent efficacy:
Key Findings :
- Nitro-Containing Analogs : Both the target compound and K402-0694 show sub-micromolar IC50 values, underscoring the nitro group’s role in enhancing cytotoxicity .
- Hydrazine Derivatives : Compound 5a’s benzylidenehydrazine moiety induces oxidative stress, a mechanism distinct from kinase inhibition .
Solubility and Stability
Biological Activity
1-Methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₆H₁₈N₄O₂
- Molecular Weight : 302.39 g/mol
- CAS Number : 959795-69-8
Research indicates that this compound may act on various biological pathways, particularly those involving neurotransmitter receptors and kinases. Its structure suggests potential interactions with central nervous system targets, which could lead to applications in treating neurological disorders.
Antidepressant and Antioxidant Activity
Studies have shown that derivatives of piperazine compounds exhibit antidepressant and antioxidant properties. For instance, similar compounds have demonstrated significant effects in reducing oxidative stress and improving mood-related behaviors in animal models . The presence of the nitrophenyl group is believed to enhance these activities by modulating neurotransmitter systems.
Anticancer Potential
Recent investigations into the anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives have highlighted their ability to inhibit cell proliferation in various cancer cell lines, including lung (A549), prostate (DU-145), and breast (MDA-MB 231) cancer cells. These compounds have shown to induce apoptosis and cell cycle arrest, particularly at the G2/M phase . The mechanism involves the downregulation of cyclin-dependent kinases (CDKs) and activation of caspases.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperazine and pyrazolo rings significantly influence biological activity. The introduction of substituents like nitrophenyl enhances potency against certain targets while maintaining selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of nitrophenyl group | Increases anticancer activity |
| Variations in alkyl groups | Alters pharmacokinetics and receptor binding affinity |
Case Study 1: Antidepressant Effects
In a study evaluating the antidepressant effects of piperazine derivatives, it was found that compounds similar to this compound exhibited significant reductions in depressive-like behaviors in rodent models. The study utilized the forced swim test and tail suspension test as behavioral assays, demonstrating a statistically significant improvement compared to control groups .
Case Study 2: Anticancer Activity
A series of experiments conducted on various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The study utilized flow cytometry to assess cell viability and apoptosis markers such as Annexin V/PI staining. Results indicated a dose-dependent increase in apoptotic cells when treated with the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
